molecular formula C21H18N2O4S B2873784 N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1286713-90-3

N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2873784
CAS No.: 1286713-90-3
M. Wt: 394.45
InChI Key: CZFQCSSLSWFQKV-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a carbamoyl group at position 3 and a phenyl group at position 4. The thiophene moiety is linked via a carboxamide bond to a 3-methyl-2,3-dihydro-1,4-benzodioxine ring, a bicyclic system with oxygen atoms at positions 1 and 5.

Properties

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-12-18(27-16-10-6-5-9-15(16)26-12)20(25)23-21-14(19(22)24)11-17(28-21)13-7-3-2-4-8-13/h2-12,18H,1H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFQCSSLSWFQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound may have potential therapeutic applications, although further research is needed to fully understand its effects.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituent patterns, and pharmacological implications. Below is a detailed analysis:

1,4-Dihydropyridine Carboxamides (AZ331 and AZ257)

  • AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide .
  • AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide .
Feature Target Compound AZ331/AZ257
Core Structure Thiophene + benzodioxine 1,4-dihydropyridine
Key Substituents Phenyl, carbamoyl, methyl-benzodioxine Furyl, methoxy/bromophenyl, oxoethylthio
Pharmacological Note Not specified in evidence Dihydropyridines often target calcium channels or enzymes

Comparison : While the target compound employs a thiophene-benzodioxine scaffold, AZ331/AZ257 utilize a 1,4-dihydropyridine core. The latter’s sulfur-containing side chains (e.g., oxoethylthio) may enhance redox activity or metal-binding capacity compared to the target’s carbamoyl group .

N-(2,3-Dihydro-1,4-benzoxazin-4-yl) Benzothiophene Derivatives

  • Example : N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide .
Feature Target Compound Benzoxazin-Benzothiophene Derivative
Core Structure Benzodioxine-thiophene Benzoxazine-benzothiophene
Key Substituents Methyl, phenyl, carbamoyl Isopropyl, trifluorophenyl
Pharmacological Note Not specified Indicated for heartworm treatment

The trifluorophenyl group in the analog may confer metabolic stability compared to the target’s phenyl group .

Benzoxazole- and Oxazepane-Linked Carboxamides

  • Example: (2S)-N-{(1S)-1-cyano-2-[4-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)phenyl]ethyl}-1,4-oxazepane-2-carboxamide .
Feature Target Compound Benzoxazole-Oxazepane Derivative
Core Structure Benzodioxine-thiophene Benzoxazole-oxazepane
Key Substituents Methyl, phenyl, carbamoyl Cyano, oxo-benzoxazole
Pharmacological Note Not specified Likely targets neurological or enzymatic pathways

Comparison : The benzoxazole-oxazepane hybrid introduces a seven-membered oxazepane ring, which may improve conformational flexibility compared to the rigid benzodioxine-thiophene system .

Hexahydroquinoline and Triazolothiadiazine Carboxamides

  • Examples: 400846-03-9: 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide . 565209-26-9: 6-thiophen-2-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine .
Feature Target Compound Hexahydroquinoline/Triazolothiadiazine
Core Structure Benzodioxine-thiophene Hexahydroquinoline or triazolothiadiazine
Key Substituents Methyl, phenyl, carbamoyl Dichlorophenyl, trifluoromethyl
Pharmacological Note Not specified Triazolothiadiazines often exhibit antimicrobial activity

The triazolothiadiazine’s nitrogen-rich structure may confer stronger hydrogen-bonding interactions .

Key Research Findings and Implications

  • Heterocyclic Diversity : The target compound’s benzodioxine-thiophene scaffold is distinct from dihydropyridines, benzoxazines, and triazolothiadiazines, suggesting unique electronic and steric properties.
  • Substituent Effects : Carbamoyl and phenyl groups may favor hydrogen bonding and π-π interactions, whereas trifluorophenyl (in analogs) enhances metabolic stability .
  • Pharmacological Gaps : While analogs like the benzoxazin-benzothiophene derivative have defined therapeutic roles (e.g., antiparasitic), the target compound’s biological profile remains unexplored in the provided evidence.

Biological Activity

N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, highlighting its antitumor and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H13N3O3SC_{16}H_{13}N_{3}O_{3}S with a molecular weight of 327.4 g/mol. The structure includes a benzodioxine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC16H13N3O3SC_{16}H_{13}N_{3}O_{3}S
Molecular Weight327.4 g/mol
CAS Number946255-43-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of intermediates through various coupling reactions and functional group transformations.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, compounds tested on human lung cancer cell lines (A549, HCC827, NCI-H358) showed promising results in both two-dimensional (2D) and three-dimensional (3D) assays. The following table summarizes the IC50 values for selected compounds:

CompoundCell LineIC50 (μM) in 2DIC50 (μM) in 3D
Compound AA5496.26 ± 0.3320.46 ± 8.63
Compound BHCC8276.48 ± 0.1116.00 ± 9.38
Compound CNCI-H358ModerateLow

These findings suggest that while the compounds are effective in traditional assays, their efficacy may vary significantly in more physiologically relevant models.

Antimicrobial Activity

In addition to antitumor properties, the compound has been evaluated for antimicrobial activity against various bacterial strains such as E. coli and S. aureus. The results indicated moderate antibacterial effects, which could be beneficial in developing new antimicrobial agents.

Case Studies

A notable study involved the testing of several derivatives of benzodioxine compounds against cancer cell lines and normal fibroblasts to assess selectivity and potential cytotoxicity. Results indicated that while some compounds demonstrated high antitumor activity, they also affected normal cells, necessitating further structural optimization to enhance selectivity.

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